Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate
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Overview
Description
Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3. It is a member of the glycidate family, which are esters of glycidic acid.
Preparation Methods
The synthesis of Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate can be achieved through several methods:
Epoxidation of Phenylpropenes: This method involves the reaction of phenylpropenes with peroxides to form the desired epoxide.
Oxidation of Phenylpropanones: Another method involves the oxidation of phenylpropanones using oxidizing agents to yield the target compound.
Chemical Reactions Analysis
Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common reagents used in these reactions include peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of pharmaceutical substances due to its ability to be converted into phenyl-2-propanone (P2P), a precursor for many drugs.
Material Science: It is used in the production of adhesives, coatings, and composite materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate involves its conversion into phenyl-2-propanone (P2P) via hydrolysis. P2P is a crucial intermediate in the synthesis of various organic and pharmaceutical compounds. The epoxide ring in the compound is highly reactive, allowing it to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: This compound has similar structural properties but differs in the ester group, which can affect its reactivity and applications.
Methyl 2-methyl-3-phenyloxirane-2-carboxylate:
The uniqueness of this compound lies in its specific ester group and the presence of both methyl and ethyl groups, which contribute to its distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-4-13(10-8-6-5-7-9-10)12(2,16-13)11(14)15-3/h5-9H,4H2,1-3H3 |
InChI Key |
GLUXPXDMIYJSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(C)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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